molecular formula C16H26O7S B1676789 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate CAS No. 62921-76-0

2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate

Cat. No. B1676789
CAS RN: 62921-76-0
M. Wt: 362.4 g/mol
InChI Key: CRLOMMYKVYXMLY-UHFFFAOYSA-N
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Description

“2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C16H26O7S . It has a molecular weight of 362.43844 .


Molecular Structure Analysis

The IUPAC name for this compound is 3,6,9,12-tetraoxatridec-1-yl 4-methylbenzenesulfonate . The InChI code is 1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound appears as a white to yellow powder or crystals or liquid . It has a density of 1.2±0.1 g/cm3 . The boiling point is 468.3±40.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 70.2±3.0 kJ/mol . The flash point is 237.0±27.3 °C . The index of refraction is 1.494 . The molar refractivity is 90.6±0.4 cm3 . The polar surface area is 89 Å2 . The polarizability is 35.9±0.5 10-24 cm3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 311.4±3.0 cm3 .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The safety pictograms include GHS07 . The signal word is "Warning" .

properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLOMMYKVYXMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate

CAS RN

62921-76-0
Record name 3,6,9,12-Tetraoxatridecan-1-ol, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62921-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
T Araki, Y Fuchi, S Murayama, R Shiraishi, T Oyama… - Nanomaterials, 2018 - mdpi.com
We synthesized (2,4-trifluoromethyl-7-N-bis(2,5,8,11-tetraoxatridecane-13-yl)-aminoquinoline) TFMAQ-diEg4, an emissive aminoquinoline derivative that incorporated two …
Number of citations: 8 www.mdpi.com
NK Allampally, CA Strassert, L De Cola - Polymer Preprints, 2011 - researchgate.net
Pt (II) complexes have been recently investigated by several research groups because of their interesting photophysical and electrochemical properties1 and, due to their geometry, for …
Number of citations: 0 www.researchgate.net
GÖ Ürüt, D Karakaş, C Maity - Journal of Fluorescence, 2015 - Springer
Porphyrin monomers, 5,15–bis(4-(2,5,8,11-tetraoxatridecan-13-yloxy)phenyl)-10,20-bis(3-iodophenyl)porphyrin zinc (5a) and 5,10–bis(4-(2,5,8,11-tetraoxatridecan-13-yloxy)phenyl)-15,…
Number of citations: 3 link.springer.com
Y Engel, A Dahan… - The Journal of …, 2007 - ACS Publications
The syntheses of 1,10-phenanthroline fluorophore-based chemosensor 7 and its truncated analog 9 are reported. Interactions of these compounds with urea, thiourea, 1,3-dimethylurea…
Number of citations: 41 pubs.acs.org
J Du, L Wang, N **e, L Sun, X Wang, Y Zhao, F Wu - Optical Materials, 2016 - Elsevier
A new liquid malononitrile derivative (LBDBP) has been synthesized by incorporating four tetraethylene glycol groups into the prototype scaffold of 2-[Bis-(4′-diethylamino-biphenyl-4-yl…
Number of citations: 3 www.sciencedirect.com
Q Zou, H Zhao, Y Zhao, Y Fang, D Chen… - Journal of Medicinal …, 2015 - ACS Publications
A series of bis(arylidene)cycloalkanone photosensitizers modified by polyethylene glycol (PEG) have been studied for two-photon excited photodynamic therapy (2PE-PDT). As …
Number of citations: 75 pubs.acs.org
B Newman, L Chen, LC Henderson, EH Doeven… - Frontiers in …, 2020 - frontiersin.org
Four cationic heteroleptic iridium(III) complexes containing a 2,2′-bipyridine (bpy) ligand with one or two tetraethylene glycol (TEG) groups attached in the 4 or 4,4′ positions were …
Number of citations: 9 www.frontiersin.org
H Xu, H Sabit, GL Amidon… - Beilstein journal of …, 2013 - beilstein-journals.org
The fluorophosphonate (FP) moiety attached to a biotin tag is a prototype chemical probe used to quantitatively analyze and enrich active serine hydrolases in complex proteomes in an …
Number of citations: 15 www.beilstein-journals.org
L Chen, B Newman, LC Henderson… - Novel iridium (III) …, 2019 - dro.deakin.edu.au
3.1 Abstract Four cationic heteroleptic iridium (III) complexes containing a 2, 2′-bipyridine (bpy) ligand with one or two tetraethylene glycol (TEG) groups attached in the 4 or 4, 4′ …
Number of citations: 2 dro.deakin.edu.au
H Marom, K Miller, Y Bechor-Bar… - Journal of medicinal …, 2010 - ACS Publications
Androgen receptors are present in most advanced prostate cancer specimens, having a critical role in development of this type of cancer. For correct prognosis of patient conditions and …
Number of citations: 23 pubs.acs.org

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